molecular formula C6H12N2O3 B1314691 (S)-Methyl 2-(2-aminopropanamido)acetate CAS No. 51513-59-8

(S)-Methyl 2-(2-aminopropanamido)acetate

Cat. No. B1314691
CAS RN: 51513-59-8
M. Wt: 160.17 g/mol
InChI Key: SEGPJFKYVJYBFH-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-Methyl 2-(2-aminopropanamido)acetate” is a derivative of Glycine . It has been used in research and has potential applications in various fields. Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Molecular Structure Analysis

The molecule contains a total of 19 bonds, including 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 primary amine (aliphatic), and 1 hydroxylamine (aliphatic) .


Physical And Chemical Properties Analysis

The molecular weight of “(S)-Methyl 2-(2-aminopropanamido)acetate” is 146.14 and its chemical formula is C5H10N2O3 . It appears as a solid, white to off-white in color .

Scientific Research Applications

Antibacterial Activity

A study by Karai et al. (2018) synthesized a compound via N-alkylation, closely related to (S)-Methyl 2-(2-aminopropanamido)acetate, and tested it for antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a bactericidal effect against tested strains, suggesting potential applications in developing new antibacterial agents (Karai et al., 2018).

Antimalarial Pharmacophores

Research by D’hooghe et al. (2011) explored the synthesis of 2-(aminomethyl)aziridines and their conversion into 1,2,3-triaminopropanes, demonstrating antimalarial activity. This work underscores the significance of structural units similar to those in (S)-Methyl 2-(2-aminopropanamido)acetate for developing novel antimalarial pharmacophores (D’hooghe et al., 2011).

Synthesis of Critical Pharmaceutical Intermediates

Hu Jia-peng (2012) detailed an improved synthesis route for Clopidogrel Sulfate, starting from a compound structurally similar to (S)-Methyl 2-(2-aminopropanamido)acetate. This research highlights the role of such compounds in synthesizing critical intermediates for pharmaceutical applications (Hu Jia-peng, 2012).

Antihypertensive Agents

A study by Abdel-Wahab et al. (2008) on the synthesis and reactions of compounds derived from structures analogous to (S)-Methyl 2-(2-aminopropanamido)acetate revealed potential as antihypertensive α-blocking agents. This demonstrates the compound's relevance in developing new treatments for hypertension (Abdel-Wahab et al., 2008).

Neuroprotective Drug Development

Research on a potential neuroprotective drug, closely related to (S)-Methyl 2-(2-aminopropanamido)acetate, involved radiolabeling studies for brain accumulation, indicating applications in neuroprotection and imaging studies (Meixiang Yu et al., 2003).

properties

IUPAC Name

methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3,7H2,1-2H3,(H,8,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGPJFKYVJYBFH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551686
Record name Methyl L-alanylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-(2-aminopropanamido)acetate

CAS RN

51513-59-8
Record name Methyl L-alanylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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